molecular formula C7H4ClNO6S B2491343 4-(Chlorosulfonyl)-3-nitrobenzoic acid CAS No. 32571-65-6

4-(Chlorosulfonyl)-3-nitrobenzoic acid

Cat. No.: B2491343
CAS No.: 32571-65-6
M. Wt: 265.62
InChI Key: LUMHLXHPCXMDLB-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO6S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorosulfonyl and nitro groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-3-nitrobenzoic acid typically involves the chlorosulfonation of 3-nitrobenzoic acid. The reaction is carried out by treating 3-nitrobenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C6H4(NO2)COOH+ClSO3HC6H3(NO2)(SO2Cl)COOH+HCl\text{C6H4(NO2)COOH} + \text{ClSO3H} \rightarrow \text{C6H3(NO2)(SO2Cl)COOH} + \text{HCl} C6H4(NO2)COOH+ClSO3H→C6H3(NO2)(SO2Cl)COOH+HCl

The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature and pressure, and the use of advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 3-nitrobenzoic acid and sulfuric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Hydrolysis: This reaction is typically carried out in aqueous acidic or basic conditions.

Major Products

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Reduction Reactions: The major product is 4-(Chlorosulfonyl)-3-aminobenzoic acid.

    Hydrolysis: The major products are 3-nitrobenzoic acid and sulfuric acid.

Scientific Research Applications

4-(Chlorosulfonyl)-3-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-3-nitrobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Similar in structure but lacks the nitro group, making it less reactive in certain types of reactions.

    3-Nitrobenzoic acid: Lacks the chlorosulfonyl group, making it less versatile in chemical synthesis.

    4-Chloro-3-(chlorosulfonyl)benzoic acid: Similar structure but with an additional chlorine atom, which can influence its reactivity and applications.

Uniqueness

4-(Chlorosulfonyl)-3-nitrobenzoic acid is unique due to the presence of both chlorosulfonyl and nitro groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-chlorosulfonyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMHLXHPCXMDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32571-65-6
Record name 4-(chlorosulfonyl)-3-nitrobenzoic acid
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